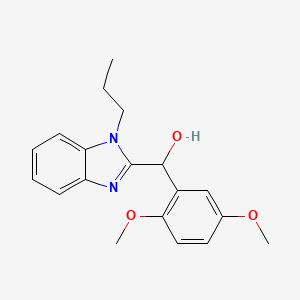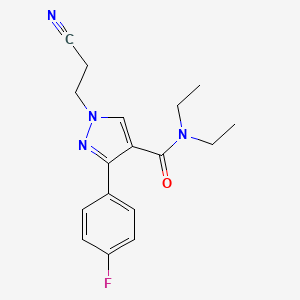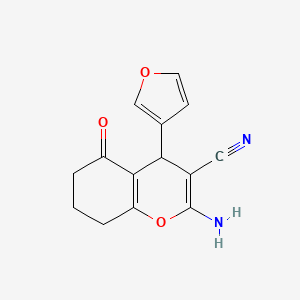![molecular formula C21H18ClNO4 B5088368 Propyl 4-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B5088368.png)
Propyl 4-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]benzoate is a synthetic organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a propyl ester group, a furan ring, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling with Benzoic Acid Derivative: The furan ring with the chlorophenyl group is then coupled with a benzoic acid derivative through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Esterification: Finally, the benzoic acid derivative is esterified with propanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 4-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propyl 4-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Propyl 4-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Propyl 4-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]benzoate can be compared with similar compounds such as:
Ethyl 4-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]benzoate: Similar structure but with an ethyl ester group instead of a propyl group.
Methyl 4-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]benzoate: Similar structure but with a methyl ester group.
Propyl 4-[[5-(4-chlorophenyl)furan-2-carbonyl]amino]benzoate: Similar structure but with a chlorine atom at a different position on the phenyl ring.
The uniqueness of this compound lies in its specific ester group and the position of the chlorine atom, which can influence its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
propyl 4-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4/c1-2-12-26-21(25)14-6-8-17(9-7-14)23-20(24)19-11-10-18(27-19)15-4-3-5-16(22)13-15/h3-11,13H,2,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZZGJOFIVLFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-hexylacetamide](/img/structure/B5088287.png)
![2-amino-6-(benzylthio)-4-[5-(2-nitrophenyl)-2-furyl]-3,5-pyridinedicarbonitrile](/img/structure/B5088289.png)
![1-[3-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5088298.png)
![(4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5088306.png)

![N-[4-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5088312.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5088315.png)
![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis(N~2~-benzylethanediamide)](/img/structure/B5088317.png)

![ethyl 4-{1-[4-(ethoxycarbonyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-1-piperazinecarboxylate](/img/structure/B5088321.png)
![1-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5088363.png)
![1-(3-chlorophenyl)-4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5088374.png)


